15(R)-15-methyl Prostaglandin F2alpha methyl ester is a synthetic derivative of Prostaglandin F2alpha, which is a naturally occurring prostaglandin involved in various physiological processes, including the regulation of labor and reproductive functions. This compound is primarily used for its pharmacological effects related to smooth muscle contraction and has applications in obstetrics and gynecology.
The compound is synthesized from arachidonic acid, which serves as the precursor for all prostaglandins. Prostaglandins are produced in various tissues and have hormone-like functions throughout the body. The specific compound, 15(R)-15-methyl Prostaglandin F2alpha methyl ester, is a modified form designed to enhance stability and bioavailability.
15(R)-15-methyl Prostaglandin F2alpha methyl ester falls under the classification of eicosanoids, specifically prostanoids. It is categorized as a lipid-soluble prodrug, which enhances its permeability across cellular membranes compared to its parent compound.
The synthesis of 15(R)-15-methyl Prostaglandin F2alpha methyl ester typically involves several key steps:
The synthetic pathway may utilize various techniques, including:
The molecular formula of 15(R)-15-methyl Prostaglandin F2alpha methyl ester is C21H36O5. Its structure features a cyclopentane ring and multiple functional groups characteristic of prostaglandins.
15(R)-15-methyl Prostaglandin F2alpha methyl ester can participate in various biochemical reactions:
The stability of this compound allows it to be used in clinical settings where rapid action is required. Its lipid solubility facilitates absorption when administered via various routes.
The mechanism of action involves binding to specific prostaglandin receptors (such as EP and FP receptors) on target tissues:
Research indicates that this compound exhibits a dose-dependent response in stimulating uterine contractions, making it effective in obstetric applications.
15(R)-15-methyl Prostaglandin F2alpha methyl ester has several applications in medical science, including:
This compound exemplifies the significant role that modified prostaglandins play in both clinical and research settings, highlighting their versatility and importance in medical science.
15(R)-15-methyl Prostaglandin F2α methyl ester (CAS 35700-22-2) exhibits a defined stereochemistry critical to its biological function. The core structure features three chiral centers at C9, C11, and C15. The C15 position carries an R-configured methyl group, distinguishing it from its pharmacologically active 15(S)-epimer (Carboprost). The pentyl chain at C8-C12 adopts a specific α-orientation (9α,11α), while the C13-C14 bond displays an E-geometry in the upper sidechain. This configuration is denoted in the IUPAC name: (5Z,9α,11α,13E,15R)-9,11,15-trihydroxy-15-methyl-prosta-5,13-dien-1-oic acid methyl ester [3] [5] [6].
Isomeric differentiation arises primarily through C15 epimerization. Under acidic conditions, the 15(R) epimer can reversibly convert to the 15(S) counterpart via a carbocation intermediate. This process is pH-dependent and impacts the compound’s biological activation, as the 15(S) epimer serves as the active metabolite [1] [2]. Additionally, dehydration products may form under harsh conditions, generating trienoate derivatives that lack biological activity [1].
The molecular formula C₂₂H₃₈O₅ (MW: 382.5 g/mol) reflects key structural modifications compared to native prostaglandin F2α:
Table 1: Atomic Composition Analysis
Element | Count | Role in Structure |
---|---|---|
Carbon | 22 | Core backbone (cyclopentane + chains) |
Hydrogen | 38 | Saturation of carbon skeleton |
Oxygen | 5 | 3 hydroxyls, 1 ester carbonyl, 1 carboxylic acid derivative |
Physicochemical constants include:
The methyl ester modification transforms 15(R)-15-methyl PGF2α into a lipid-soluble prodrug with enhanced membrane permeability. This strategy addresses the poor bioavailability of the parent carboxylic acid by:
Table 2: Solubility Profile
Solvent | Solubility | Functional Relevance | |
---|---|---|---|
DMF/DMSO/Ethanol | >50 mg/mL | Stock solution preparation | |
PBS (pH 7.2) | ~5 mg/mL | Limited aqueous solubility | |
Acetonitrile | Moderate | Reaction medium for acid studies | [6] [7] |
This prodrug approach significantly increases cellular uptake compared to the polar, ionized free acid [2] [4].
The compound’s stability is highly pH-dependent, with degradation pathways including:
Table 3: Stability Optimization Parameters
Condition | Degradation Rate | Primary Products | Recommendation | |
---|---|---|---|---|
pH 7.3 (aqueous) | High degradation | Trienoates, epimers | Avoid | |
pH 9.55 (tromethamine) | ≤4% in 1 year (37°C) | Minimal | Optimal storage | |
Acidified methanol | Rapid solvolysis | Methoxy derivatives | Avoid for storage | [1] |
Temperature Sensitivity:
Table 4: Systematic Nomenclature of 15(R)-15-methyl Prostaglandin F2α Methyl Ester
Nomenclature System | Name | |
---|---|---|
IUPAC | Methyl (5Z,9α,11α,13E,15R)-9,11,15-trihydroxy-15-methylprosta-5,13-dien-1-oate | |
CAS Common | 15(R)-15-methyl Prostaglandin F2α methyl ester | |
Synonyms | 9α,11α,15R-trihydroxy-15-methyl-prosta-5Z,13E-dien-1-oic acid methyl ester; Carboprost Trometamol EP Impurity B; 15(R)-15-Methyl PGF2α methyl ester | [3] [5] [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1